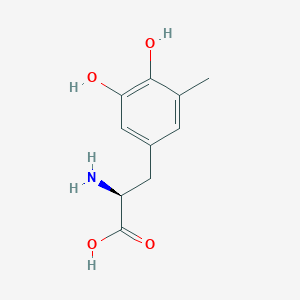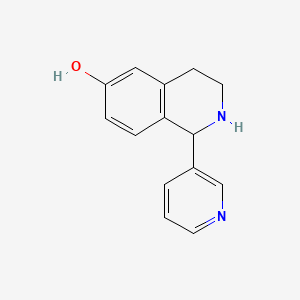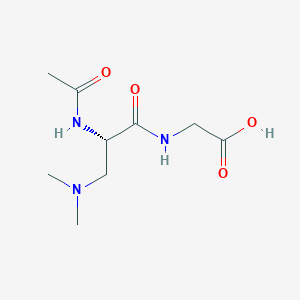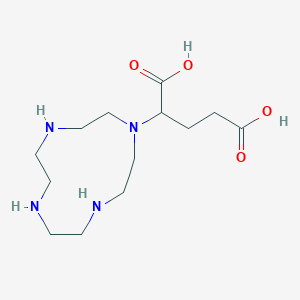
4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one is an organic compound that belongs to the oxazolidinone class Oxazolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one typically involves the reaction of 3-propyl-1,3-oxazolidin-2-one with chloromethylating agents. One common method is the reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring to other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated oxazolidinones.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound can be a precursor in the development of new antibiotics.
Industry: It is used in the production of polymers and resins, where its reactivity can be harnessed to create materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The chloromethyl group is particularly reactive and can alkylate nucleophilic amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of protein function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
3-Propyl-1,3-oxazolidin-2-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one: Similar structure but with a bromomethyl group, which can have different reactivity and selectivity in chemical reactions.
4-(Hydroxymethyl)-3-propyl-1,3-oxazolidin-2-one: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in nucleophilic substitution.
Uniqueness
4-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propiedades
Número CAS |
647027-86-9 |
|---|---|
Fórmula molecular |
C7H12ClNO2 |
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
4-(chloromethyl)-3-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12ClNO2/c1-2-3-9-6(4-8)5-11-7(9)10/h6H,2-5H2,1H3 |
Clave InChI |
DRDJYGMVDHIYHV-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(COC1=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Indol-2-one, 3-[(5-chloro-2-benzothiazolyl)imino]-1,3-dihydro-](/img/structure/B12592924.png)
![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)

![4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12592952.png)

![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)




